Trimethyltin bromide

Description

Historical Context of Organotin Compounds in Research

The field of organotin chemistry traces its origins back to 1849 when Edward Frankland synthesized diethyltin (B15495199) diiodide. Current time information in Bangalore, IN. However, it was the work of Carl Löwig in 1852, reacting alkyl halides with a tin-sodium alloy, that is often cited as the true beginning of organotin chemistry. fishersci.com The development of Grignard reagents in the early 1900s significantly accelerated research in this area by providing a versatile method for creating tin-carbon bonds. Current time information in Bangalore, IN. By the mid-20th century, the industrial applications of organotin compounds as PVC stabilizers, biocides, and agricultural fungicides led to a surge in research, with key contributions from figures like van der Kerk and his colleagues in the Netherlands. fishersci.com This era also saw the discovery that organotin compounds could exhibit coordination numbers greater than four, a significant finding for understanding their chemical behavior. fishersci.com

Significance of Trimethyltin (B158744) Bromide within Organotin Chemistry

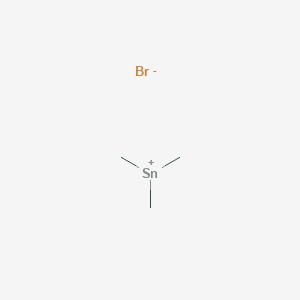

Trimethyltin bromide, with the chemical formula (CH₃)₃SnBr, is a quintessential example of a triorganotin halide. These compounds, characterized by three organic groups and one halide attached to a central tin atom, are fundamental building blocks and intermediates in organotin chemistry. Current time information in Bangalore, IN.solubilityofthings.com this compound's significance lies in its reactivity and versatility. The tin-bromine (B14679306) bond is susceptible to cleavage, allowing for the substitution of the bromide with a wide range of nucleophiles, thus serving as a gateway to a diverse array of other organotin compounds. Its trimethyltin moiety is a key component in specific cross-coupling reactions, most notably the Stille reaction, which has become a powerful tool for forming carbon-carbon bonds in complex organic synthesis. Furthermore, its distinct toxicological profile has made it an invaluable, albeit hazardous, tool for specific areas of biomedical research.

Overview of Academic Research Trajectories for this compound

The academic research concerning this compound has followed two primary and seemingly disparate trajectories. The first path lies firmly in the realm of synthetic organic chemistry. Here, researchers have extensively explored its utility as a reagent for creating new molecules, particularly in the context of palladium-catalyzed cross-coupling reactions. capes.gov.brresearchgate.net This line of inquiry focuses on reaction development, optimization, and application in the synthesis of complex natural products and novel materials.

The second, and equally significant, research trajectory is in the field of neurotoxicology. guidechem.combiomolther.org Scientists have utilized the compound's potent and selective neurotoxic effects to model specific types of neuronal damage observed in neurodegenerative diseases. biomolther.orgresearchgate.net This research aims to elucidate the molecular mechanisms of neurodegeneration, including processes like apoptosis, oxidative stress, and neuroinflammation, with the ultimate goal of understanding and potentially treating these conditions. mdpi.comresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

bromo(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.BrH.Sn/h3*1H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGUIAFRJWSYJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147657 | |

| Record name | Stannane, bromotrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-44-0 | |

| Record name | Bromotrimethylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyltin bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, bromotrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrimethylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLTIN BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTQ6893G7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of Trimethyltin Bromide

Established Synthetic Methodologies for (CH₃)₃SnBr

The synthesis of trimethyltin (B158744) bromide can be achieved through several well-established methods, ranging from conventional reaction pathways to more modern, environmentally conscious approaches.

Conventional Reaction Pathways

Historically, the preparation of trimethyltin bromide has relied on straightforward and effective, albeit sometimes harsh, chemical reactions.

Metathesis Reaction: A widely used method involves the metathesis reaction of trimethyltin chloride with hydrogen bromide. This reaction is typically performed under an inert atmosphere to prevent hydrolysis of the moisture-sensitive product. Anhydrous hydrogen bromide gas is bubbled through a solution of trimethyltin chloride in a non-polar solvent like diethyl ether or hexane (B92381) at temperatures between 0°C and 25°C.

Grignard Reagent-Mediated Synthesis: Another common approach utilizes a Grignard reagent. In this method, a solution of tin(IV) bromide (SnBr₄) in a solvent such as tetrahydrofuran (B95107) (THF) is cooled to low temperatures (-78°C), and methylmagnesium bromide is added dropwise. The reaction mixture is then gradually warmed to room temperature to yield this compound.

Reaction with Benzyl (B1604629) Bromide and DMSO: this compound can also be synthesized by heating a solution of benzyl bromide and dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The mixture is heated, and upon cooling, the product precipitates and can be collected. chemicalbook.com

| Conventional Synthesis Method | Reactants | Solvent | Key Conditions | Approximate Yield |

| Metathesis Reaction | Trimethyltin chloride, Hydrogen bromide | Diethyl ether or Hexane | Inert atmosphere, 0-25°C | High |

| Grignard Reagent Synthesis | Tin(IV) bromide, Methylmagnesium bromide | Tetrahydrofuran (THF) | -78°C to room temperature | ~87% |

| Reaction with Benzyl Bromide | Benzyl bromide, Dimethyl sulfoxide (DMSO) | None (DMSO is a reactant) | Heating, followed by cooling | Not specified |

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. While specific "green" syntheses for this compound are not extensively documented, the principles of green chemistry can be applied to its production. These principles focus on reducing waste, avoiding hazardous solvents, and improving atom economy. For instance, conducting reactions in aqueous media or using catalytic rather than stoichiometric reagents are key aspects of green chemistry that could be adapted for organotin synthesis. The development of one-pot syntheses and the use of less toxic starting materials are also active areas of research.

Advanced Synthetic Strategies for Organotin Derivatives

This compound is a crucial starting material for the synthesis of a variety of organotin derivatives, which are then used in more complex organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and organotin reagents derived from this compound are key players in these transformations, particularly in Stille couplings. These reactions enable the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate.

The general mechanism involves the selective transfer of an organic group from the tin atom to the palladium center in a process called transmetalation. msu.edu The reactivity of the organic groups on tin follows a general trend, with alkynyl, alkenyl, and aryl groups transferring more readily than alkyl groups. msu.edu This selectivity is crucial for the controlled synthesis of complex molecules. Recent advancements have focused on developing milder reaction conditions, often at temperatures between 30-50°C, and avoiding the use of copper co-catalysts, which are often required in traditional protocols. organic-chemistry.org These improved methods exhibit broad functional group tolerance, making them suitable for the late-stage modification of complex molecules like pharmaceuticals. organic-chemistry.org

| Reaction Type | Reactants | Catalyst System | Key Features |

| Stille Coupling | Organotin reagent (from (CH₃)₃SnBr), Organic halide/triflate | Palladium complex (e.g., Pd(PPh₃)₄) | Formation of C-C bonds, high functional group tolerance |

| Reductive Cross-Coupling | Aryltrimethylammonium salts, Aryl bromides | Palladium catalyst, Mg, LiCl, TMEDA | Mild room temperature conditions, avoids pre-formed organometallic reagents rsc.org |

| Sonogashira-type Coupling | Trimethylsilylalkynes, Aryl bromides/chlorides | Air-stable palladium precatalyst, TBAF | Copper-free, mild conditions (30-50°C), broad substrate scope organic-chemistry.org |

Transmetalation Reactions with Organocopper Compounds

Transmetalation reactions involving organotin compounds are not limited to palladium catalysis. Organocopper reagents can also be used to create new organotin derivatives. msu.edusigmaaldrich.com In these reactions, an organocopper compound reacts with this compound (or more commonly, trimethyltin chloride) to transfer an organic group to the tin atom. msu.edu This method is particularly useful for preparing organotrimethyltin compounds that are otherwise difficult to synthesize. msu.edusigmaaldrich.com For example, organocopper compounds derived from α-boron substituted organozinc iodides can react with trimethyltin chloride to produce α-boron substituted organotin compounds in high yield. msu.edu

Radical-Mediated Carbocyclization Reactions

This compound can also participate in radical-mediated reactions, particularly for the formation of cyclic structures. In these reactions, a radical is generated, which then undergoes an intramolecular cyclization onto a double or triple bond. For instance, this compound has been used in the radical-mediated carbocyclization of dienes to form tetrahydrofurans in high yield. These reactions are often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) and can be used to construct complex polycyclic systems. sigmaaldrich.comthieme-connect.de The regioselectivity of these cyclizations can sometimes be influenced by the addition of a Lewis acid. thieme-connect.de

Characterization Techniques in this compound Synthesis

The successful synthesis of this compound is confirmed through a combination of analytical methods. These techniques are crucial for both structural elucidation and purity assessment, ensuring the final product meets the required specifications for its intended applications, such as in organic synthesis and as a precursor for other organotin compounds.

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of the atoms within the molecule. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative. nih.gov

¹H NMR: The proton NMR spectrum of this compound typically shows a single sharp peak for the nine equivalent protons of the three methyl groups. chemicalbook.com The chemical shift of this peak is influenced by the electronegativity of the tin and bromine atoms.

¹³C NMR: The carbon-13 NMR spectrum will exhibit a resonance for the methyl carbons. The coupling constant between the tin and carbon atoms, ¹J(¹¹⁹Sn, ¹³C), can provide information about the geometry around the tin atom. nih.gov For instance, a C–Sn–C bond angle of approximately 111.84°, calculated from the coupling constant, confirms a tetrahedral geometry in non-polar solvents. nih.gov

¹¹⁹Sn NMR: Tin-119 NMR is a powerful tool for directly probing the tin center. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. nih.gov For tetracoordinated organotin(IV) compounds like this compound, the chemical shift is expected in a specific range (from approximately -60 to +200 ppm). nih.gov A reported ¹¹⁹Sn NMR chemical shift of 130 ppm for a trimethyltin(IV) complex suggests a tetrahedral geometry around the tin atom in non-polar solvents. nih.gov

Interactive Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent | Geometry Indication |

| ¹H | ~0.7 | - | CDCl₃ | - |

| ¹³C | ~-2.75 | ¹J(¹¹⁹Sn, ¹³C) = 329, 313 | CDCl₃ | Tetrahedral |

| ¹¹⁹Sn | +130 | - | Non-polar solvent | Tetrahedral |

| ¹¹⁹Sn | -106 | - | DMSO-d₆ | Trigonal bipyramidal |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration. cdnsciencepub.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. moorparkcollege.edu In the case of this compound, the IR spectrum will show characteristic absorption bands corresponding to the vibrations of the C-H and Sn-C bonds. spectrabase.comacs.org The presence and position of these bands help to confirm the integrity of the trimethyltin moiety. kab.ac.ug

Interactive Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Bond |

| ~2980 - 2910 | C-H stretching | C-H in methyl groups |

| ~1440 - 1380 | C-H bending | C-H in methyl groups |

| ~780 - 720 | Sn-C stretching | Sn-C |

Note: The exact positions of IR absorption bands can be influenced by the physical state of the sample (e.g., neat, in solution) and intermolecular interactions.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Gas Chromatography (GC) is a common method for purity analysis of volatile organotin compounds. ereztech.com When coupled with a mass spectrometer (GC-MS), it not only separates the components of a mixture but also provides structural information about each component, aiding in the identification of impurities. For some organotin compounds, derivatization may be necessary to increase their volatility for GC analysis. In-situ derivatization within the gas chromatograph by introducing a hydrogen halide gas like HBr can also be employed to convert various organotin species into their corresponding volatile halides for analysis. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile compounds or when derivatization is not desirable. A reversed-phase HPLC (RP-HPLC) method, for example, can be developed to separate this compound from its potential impurities. ijrpc.com The use of a suitable column, such as a C18 column, and a well-defined mobile phase gradient allows for the effective separation and quantification of the main compound and any related substances. ijrpc.comrsc.org The purity is typically determined by measuring the peak area of this compound relative to the total area of all peaks in the chromatogram. ijrpc.com

Interactive Table 3: Example Chromatographic Conditions for Purity Assessment

| Technique | Column | Mobile Phase | Detector | Application |

| GC-MS | Capillary column (e.g., non-polar) | Inert carrier gas (e.g., He, N₂) | Mass Spectrometer | Separation and identification of volatile impurities |

| RP-HPLC | C18 (e.g., 100 x 4.6 mm, 3.5 µm) | Gradient of water with acid (e.g., 0.05% OPA) and acetonitrile | UV (e.g., 220 nm) | Quantification of purity and related substances |

Neurotoxicity of Trimethyltin Bromide: Mechanisms and Models

Neurodegenerative Mechanisms Induced by Trimethyltin (B158744) Bromide

The neurotoxicity of trimethyltin bromide is characterized by a series of complex and interconnected events that primarily target the limbic system, with a particular vulnerability observed in the hippocampus. mdpi.commdpi.com The mechanisms involved include selective neuronal death, inflammation, and excitotoxicity, which collectively contribute to the observed neuropathology. mdpi.com

Selective Hippocampal and Limbic System Vulnerability

This compound induces significant and selective neuronal damage within the central nervous system, with the hippocampus being a principal target. researchgate.netnih.gov This selective vulnerability is a hallmark of TMT-induced neurotoxicity and is observed in both humans and animal models. researchgate.netnih.gov The pattern of damage in the limbic system of rodents closely mirrors that seen in humans exposed to this compound. researchgate.net

Neuronal Necrosis and Loss in Hippocampal Formations (e.g., CA1, CA3, Dentate Gyrus)

A primary consequence of this compound exposure is the death of neurons, particularly the pyramidal cells in the hippocampus. frontiersin.org Studies in rat models have demonstrated progressive neuronal loss in the CA1 and CA3/hilus regions, which develops over a period of several weeks following a single injection of TMT. frontiersin.org The loss of pyramidal neurons in the CA3 region, and to a lesser extent in the CA1 region, is a consistent finding. biomolther.org While lower doses of TMT may selectively target CA3 pyramidal cells, higher doses can extend the damage to the CA1 region as well. biomolther.org Fink-Heimer staining has revealed degenerating neurons in the CA1, ventral CA3, and CA4 hippocampal subfields, as well as in the entorhinal cortex. nih.gov However, the granule cells of the dentate gyrus and the neurons of the dorsal CA3 region appear to be spared. nih.gov The neuronal loss in the CA1, CA3, and hilus are considered the main sites of TMT-induced damage. frontiersin.org

Table 1: Research Findings on Neuronal Loss in Hippocampal Formations

| Hippocampal Region | Observation | Research Model | Citation |

|---|---|---|---|

| CA1, CA3, Hilus | Progressive neuronal death of pyramidal cells over 3 weeks. | Rat | frontiersin.org |

| CA3, CA1 | Selective loss of pyramidal cells in CA3; damage extends to CA1 with increased dose. | Rat | biomolther.org |

| CA1, Ventral CA3, CA4 | Degenerating neurons observed. | Rat | nih.gov |

| Dentate Gyrus | Granule cells were not lesioned. | Rat | nih.gov |

| CA1, CA3, and CA4 | Significant increase in TUNEL-stained apoptotic nuclei. | Rat | mdpi.com |

Gliosis and Astrocyte Activation in the Hippocampus

In response to the neuronal injury caused by this compound, a significant inflammatory response occurs in the hippocampus, characterized by the activation of glial cells. biomolther.org This includes both astrocytes and microglia, a process referred to as gliosis. biomolther.org Astrocyte activation, or astrogliosis, is a prominent feature of TMT-induced neurodegeneration and is associated with the loss of pyramidal neurons. frontiersin.orgnih.gov

The activation of astrocytes is an early event, detectable by day two following TMT administration, and can persist for an extended period. nih.gov Hypertrophied astrocytes are particularly prominent in the CA3 region up to 21 days after exposure. nih.gov This sustained astrogliosis is a key component of the chronic neuroinflammation associated with TMT toxicity. researchgate.net Research indicates that TMT triggers an immediate reactive response in astrocytes both in laboratory settings and in living organisms. nih.gov This response includes morphological changes and an increased expression of glial fibrillary acidic protein (GFAP), a marker for astrocyte activation. nih.govresearchgate.net

Microglial Activation and Neuroinflammation

Alongside astrogliosis, the activation of microglia is a critical aspect of the neuroinflammatory response to this compound. frontiersin.orgnih.gov Microglial activation is an early and pronounced feature of TMT-induced neurotoxicity, often preceding detectable neuronal damage. nih.govnih.gov In rat models, an early microglial response has been observed in the CA3 region of the hippocampus as early as one day after TMT administration. nih.gov

Activated microglia contribute to the inflammatory environment by releasing various pro-inflammatory mediators. researchgate.netnih.gov Studies using BV-2 microglial cells have shown that TMT exposure leads to the generation of reactive oxygen species (ROS) and an increased expression of inflammatory markers. nih.gov This activation is mediated through signaling pathways such as NADPH oxidase and mitogen-activated protein kinases (MAPKs). nih.govnih.gov The inflammatory response, involving both microglia and astrocytes, is thought to play a significant role in the progression of TMT-induced neurodegeneration. mdpi.comresearchgate.net

Table 2: Research Findings on Gliosis and Neuroinflammation

| Cell Type | Observation | Timing | Research Model | Citation |

|---|---|---|---|---|

| Astrocytes | Activation and astrogliosis associated with neuronal loss. | Early and sustained. | Rat | frontiersin.orgresearchgate.net |

| Astrocytes | Hypertrophied astrocytes prominent in CA3. | Up to 21 days post-TMT. | Rat | nih.gov |

| Microglia | Early and pronounced activation. | Precedes neuronal damage. | Rat | nih.govnih.gov |

| Microglia | Increased expression of inflammatory mediators. | Following TMT exposure. | BV-2 microglial cells | nih.gov |

| Astrocytes & Microglia | Massive activation elicited by TMT. | Post-TMT treatment. | Mouse | dntb.gov.ua |

Excitotoxicity and Glutamate (B1630785) Receptor Involvement

Excitotoxicity, a process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death, is another key mechanism in this compound neurotoxicity. mdpi.comoup.com TMT is believed to induce endogenous glutamate release from hippocampal slices and reduce its uptake, leading to an excitotoxic state. oup.com This overactivation of glutamate receptors plays a significant role in the subsequent neuronal demise. oup.com

Glutamate receptor-mediated excitotoxicity is considered a potential factor in the necrosis induced by TMT. mdpi.comnih.gov While TMT-induced apoptosis in cerebellar granule cells appears to be independent of NMDA glutamate-receptor activation, necrosis is mediated by these receptors. oup.com

Intracellular Calcium Overload

A critical consequence of excitotoxicity is the dysregulation of intracellular calcium homeostasis, leading to a toxic overload of calcium within neurons. mdpi.comoup.com The excessive activation of glutamate receptors, particularly NMDA receptors which are highly permeable to calcium, results in a massive influx of this ion into the cell. cigb.edu.cu This intracellular calcium overload is a central event in TMT-induced neurotoxicity. mdpi.comoup.com

The accumulation of intracellular calcium can be exacerbated by TMT's effects on internal calcium stores within the mitochondria and endoplasmic reticulum. nih.gov This sustained elevation of intracellular calcium triggers a cascade of detrimental events, including the activation of various enzymes that contribute to cellular damage and ultimately, cell death. cigb.edu.cu

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Trimethyltin (TMT) compounds are recognized environmental neurotoxins that can induce significant damage to the nervous system. researchgate.net A key mechanism underlying this neurotoxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. This leads to cellular damage, particularly affecting vulnerable brain regions.

Exposure to trimethyltin compounds triggers lipid peroxidation, a process where oxidants attack lipids, especially polyunsaturated fatty acids in cell membranes. mdpi.comresearchgate.net This process leads to the formation of various end-products, with malondialdehyde (MDA) being one of the most investigated and a reliable indicator of oxidative damage. nih.gov Increased levels of MDA are a hallmark of the cellular injury caused by trimethyltin. nih.govsemanticscholar.org The degradation of lipids through peroxidation disrupts membrane integrity and can ultimately lead to cell death. researchgate.net

Table 1: Impact of Trimethyltin on Lipid Peroxidation Markers

| Biomarker | Effect of Trimethyltin Exposure | Cellular Consequence |

|---|---|---|

| Malondialdehyde (MDA) | Increased levels | Indicates oxidative damage to lipids and cellular injury. |

| Polyunsaturated Fatty Acids (PUFAs) | Attacked by oxidants | Leads to a cascade of lipid degradation. researchgate.net |

The body has a natural defense system of antioxidant enzymes to counteract oxidative stress, including superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.comnih.gov However, trimethyltin exposure disrupts the activity of these crucial enzymes. researchgate.net Studies have shown that TMT can decrease the levels of endogenous antioxidant enzymes like catalase. researchgate.net While SOD activity may initially increase in response to rising ROS levels, this can lead to an overproduction of hydrogen peroxide, overwhelming the capacity of catalase. mdpi.com This imbalance between pro-oxidant and antioxidant forces exacerbates cellular damage. nih.gov

Table 2: Effect of Trimethyltin on Antioxidant Enzyme Activity

| Enzyme | Function | Effect of Trimethyltin Exposure |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. mdpi.com | Activity may initially increase, but can become overwhelmed. mdpi.com |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. mdpi.com | Activity is often decreased. researchgate.net |

In addition to oxidative stress, trimethyltin can induce nitrosative stress, which involves reactive nitrogen species (RNS). mdpi.comscience.gov A key marker for nitrosative stress is 3-nitrotyrosine (B3424624) (3-NT), which is formed when reactive nitrogen species modify proteins. nih.govtermedia.pl The formation of 3-NT is considered a "footprint" of this type of cellular damage. mdpi.com Elevated levels of nitric oxide (NO) and its derivatives, such as nitrite, are also associated with nitrosative stress and can contribute to cellular damage by impairing key cellular processes. mdpi.comtermedia.pl

Table 3: Indicators of Trimethyltin-Induced Nitrosative Stress

| Biomarker | Description | Significance |

|---|---|---|

| 3-Nitrotyrosine (3-NT) | A product of protein nitration by RNS. nih.gov | A stable marker indicating nitrosative damage. nih.govtermedia.pl |

| Nitrite/Nitrate | Oxidative products of nitric oxide. mdpi.comtermedia.pl | Increased levels suggest heightened RNS activity. mdpi.com |

Alteration of Antioxidant Enzyme Activities (e.g., SOD, Catalase)

Mitochondrial Dysfunction

Mitochondria, the powerhouses of the cell, are primary targets of trimethyltin toxicity. hilarispublisher.comresearchgate.net TMT-induced mitochondrial dysfunction is a critical factor in its neurotoxic effects, leading to energy depletion and cell death pathways. researchgate.netresearchgate.net

Trimethyltin acts as a potent metabolic inhibitor that directly hinders mitochondrial ATP synthesis. researchgate.net It disrupts the process of oxidative phosphorylation, which is the primary mechanism for ATP production in cells. nih.govwms-site.com This impairment is linked to trimethyltin's ability to bind to components of the mitochondria, inhibiting the functions essential for energy conservation. nih.gov The resulting deficit in ATP can trigger cellular dysfunction and is a key factor in the neurotoxicity of TMT. researchgate.net

Table 4: Trimethyltin's Impact on Mitochondrial Energy Production

| Process | Function | Effect of Trimethyltin Exposure |

|---|---|---|

| ATP Synthesis | Generates the primary energy currency of the cell. wms-site.com | Potently inhibited. researchgate.netnih.gov |

| Oxidative Phosphorylation | The main pathway for efficient ATP production. diva-portal.org | Impeded, leading to energy metabolism disorders. researchgate.net |

The mitochondrial respiratory chain, composed of several protein complexes (I-IV), is responsible for electron transport that drives oxidative phosphorylation. diva-portal.org Trimethyltin has been shown to adversely affect this chain. researchgate.nettdx.cat By inhibiting the respiratory chain complexes, TMT disrupts the flow of electrons, which not only decreases ATP production but can also lead to an increase in the production of reactive oxygen species, further contributing to oxidative stress. researchgate.netplos.org The inhibition of mitochondrial respiration is considered an early and crucial event in trimethyltin-induced cell death. researchgate.net

Table 5: Effects of Trimethyltin on the Mitochondrial Respiratory Chain

| Component | Function | Effect of Trimethyltin Exposure |

|---|---|---|

| Respiratory Chain Complexes (I-IV) | Transfer electrons to create a proton gradient for ATP synthesis. diva-portal.org | Activity is inhibited, impairing respiration. tdx.catplos.org |

| Electron Transport | The fundamental process of the respiratory chain. diva-portal.org | Disrupted, leading to reduced energy production and increased ROS. researchgate.net |

Mitochondrial Membrane Potential (MMP) Depolarization

Trimethyltin (TMT) compounds induce neurotoxicity in part by disrupting mitochondrial function. A key event in this process is the depolarization of the mitochondrial membrane potential (MMP). The inner mitochondrial membrane maintains a high negative charge, which is essential for ATP synthesis. abcam.com TMT exposure leads to a reduction in this potential, a phenomenon known as depolarization. nih.govbiorxiv.org This disruption of the MMP is a critical step that can trigger downstream events leading to cell death.

Studies have shown that TMT-induced cytotoxicity is associated with an excessive generation of reactive oxygen species (ROS) and a subsequent reduction in the mitochondrial membrane potential. nih.gov The collapse of the MMP can be visualized and quantified using fluorescent dyes like tetramethylrhodamine (B1193902) ethyl ester (TMRE) or tetramethylrhodamine methyl ester (TMRM), which accumulate in active mitochondria with a high membrane potential. abcam.combiorxiv.orgnih.gov A decrease in the fluorescence intensity of these dyes indicates mitochondrial depolarization. biorxiv.org While significant depolarization is detrimental, partial and controlled mitochondrial depolarization can sometimes have a protective effect against cell injury. biorxiv.org The mechanism of TMT-induced MMP depolarization is linked to the opening of the mitochondrial permeability transition pore (MPTP), as inhibiting the MPTP can significantly reduce cell death. nih.gov

Table 1: Research Findings on this compound and Mitochondrial Membrane Potential (MMP) Depolarization

| Finding | Model System | Key Outcome | Reference |

|---|---|---|---|

| TMT-induced apoptosis is linked to excessive ROS generation and subsequent reduction of MMP. | Immortalized hippocampal neuronal cell line (HT-22) | Inhibition of the mitochondrial permeability transition pore significantly reduced cell death. | nih.gov |

| Light-induced mitochondrial depolarization was measured using TMRM fluorescence. | H9C2 cells expressing a light-sensitive protein | A reduction in TMRM fluorescence indicated mitochondrial depolarization. | biorxiv.org |

| Quantitative measurement of MMP in cultured neurons. | Cultured rat cortical neurons | Resting MMP was determined to be -139 mV and fluctuated with neuronal activity. | nih.gov |

Release of Cytochrome c

Following the depolarization of the mitochondrial membrane potential, another crucial event in the apoptotic cascade is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. mdpi.com Cytochrome c is a small heme protein that functions as an essential electron carrier in the electron transport chain under normal physiological conditions. mdpi.com However, upon its release into the cytoplasm, it plays a pivotal role in initiating the intrinsic pathway of apoptosis. mdpi.com

Exposure to trimethyltin has been shown to facilitate the release of cytochrome c from the mitochondria. nih.gov Research indicates that with TMT exposure, there is no significant elevation in the level of released cytochrome c until after 12 hours, with a notable increase observed at 16 and 24 hours of exposure in primary cultured cortical neurons. nih.gov This release is a downstream consequence of mitochondrial outer membrane permeabilization, which can be triggered by various signals, including the translocation of pro-apoptotic proteins like Bax to the mitochondria. uv.es Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), leading to the formation of the apoptosome and the subsequent activation of caspase cascades. mdpi.com

Table 2: Research Findings on this compound and Cytochrome c Release

| Finding | Model System | Key Outcome | Reference |

|---|---|---|---|

| TMT exposure led to a significant release of cytochrome c from mitochondria after 16 and 24 hours. | Primary cultured cortical neurons from embryonic mice | The release of cytochrome c was a delayed event compared to the initial activation of caspase-8. | nih.gov |

| Lycopene (B16060) pretreatment inhibited the release of cytochrome c from the mitochondria to the cytoplasm induced by hydrogen peroxide. | Human SH-SY5Y neuroblastoma cells | Lycopene protected against oxidative stress-induced apoptosis by preventing cytochrome c translocation. | semanticscholar.org |

| Tributyltin, another organotin compound, induces cytochrome c release by a mechanism inhibited by cyclosporine A. | Isolated mitochondria | Tributyltin interacts with the adenine (B156593) nucleotide translocator, a component of the mitochondrial permeability transition pore. | nih.gov |

Apoptosis and Necrosis Pathways

Trimethyltin exposure triggers neuronal cell death through multiple pathways, including both apoptosis and necrosis. mdpi.com Apoptosis, or programmed cell death, is a highly regulated process characterized by specific morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of caspases. nih.gov Necrosis, on the other hand, is a form of cell death resulting from acute cellular injury, often characterized by mitochondrial swelling and rupture of the cytoplasmic membrane. mdpi.com Studies have demonstrated that TMT can induce both caspase-dependent apoptosis and ultrastructural features of necrosis. nih.govmdpi.com

Caspase-Dependent Apoptosis (e.g., Caspase-3 Activation)

A central mechanism in TMT-induced apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.govnih.gov Caspase-3 is a key executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the characteristic features of apoptosis. researchgate.netjst.go.jp Research has shown that TMT exposure leads to the activation of caspase-3 in various cell types. nih.govmdpi.comresearchgate.netjst.go.jp

In primary cultured cortical neurons, TMT initially activates the caspase-8/caspase-3 pathway. nih.gov The activation of caspase-8, an initiator caspase, occurs as early as 3 hours after TMT exposure, which then leads to the activation of caspase-3 after 6 hours or more. nih.gov The use of a general caspase inhibitor has been shown to completely prevent TMT-induced cell damage, highlighting the critical role of this pathway. nih.gov Furthermore, studies in mice have demonstrated that TMT administration increases the expression of caspase-3 in heart tissues. researchgate.netjst.go.jp

Regulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-death signals. uv.esnih.gov This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. uv.esmdpi.com The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis. nih.gov

Exposure to trimethyltin has been shown to disrupt this balance by altering the expression levels of Bax and Bcl-2. nih.govmdpi.comresearchgate.netjst.go.jp Studies have consistently demonstrated that TMT treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.comresearchgate.netjst.go.jp This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases. uv.es For instance, in a hippocampal cell line, TMT-induced apoptosis was associated with an increased expression of Bax. nih.gov Similarly, in mice exposed to TMT, an increase in Bax expression and a decrease in Bcl-2 expression were observed in myocardial tissues. researchgate.netjst.go.jp

DNA Damage (e.g., Comet Assay)

Trimethyltin and its derivatives can induce genotoxicity, leading to DNA damage within cells. regulations.govtdx.cat DNA damage is a critical event that can trigger apoptotic pathways if the damage is too severe to be repaired. The Comet assay, or single-cell gel electrophoresis, is a sensitive method used to detect DNA strand breaks in individual cells. tdx.catturkjpediatr.org

Research has documented that trimethyltin compounds can cause DNA damage as detected by the comet assay. regulations.gov This assay provides a visual representation of DNA damage, where the "comet tail" length or intensity is proportional to the amount of DNA fragmentation. turkjpediatr.org The induction of DNA damage by TMT is a key aspect of its neurotoxic mechanism, contributing to the initiation of apoptotic cell death. researchgate.net

Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins through the lysosomal machinery. tandfonline.comtandfonline.com While primarily a survival mechanism, under certain conditions, it can also contribute to cell death. In the context of trimethyltin neurotoxicity, autophagy appears to play a complex role.

Ultrastructural studies have shown the formation of autophagic vacuoles in neurons following TMT intoxication. nih.gov Research indicates that TMT impairs autophagic flux by inhibiting lysosomal function, including suppressing lysosomal proteolysis and altering lysosomal pH. tandfonline.comtandfonline.com This disruption in the autophagy-lysosome machinery contributes to nerve cell death. tandfonline.com Interestingly, the modulation of autophagy can impact TMT's toxicity. Inhibition of autophagy has been found to enhance TMT neurotoxicity, whereas activators of autophagy, such as rapamycin (B549165) and lithium, can offer neuroprotection. mdpi.comnih.gov This suggests that a functional autophagic process is crucial for mitigating the toxic effects of TMT. nih.gov The neurotoxic effects of TMT have been linked to a deficiency in KIF5A-dependent axonal transport, which disrupts autophagic flux. tandfonline.com

Table 3: Research Findings on this compound and Apoptosis/Necrosis Pathways

| Finding | Model System | Key Outcome | Reference |

|---|---|---|---|

| TMT initially activates the caspase-8/caspase-3 pathway. | Primary cultured cortical neurons from embryonic mice | A caspase inhibitor completely prevented TMT-induced cell damage. | nih.gov |

| TMT exposure increased the expression of Bax and caspase-3, and decreased the expression of Bcl-2. | Heart tissues of TMT-exposed mice | The changes in these apoptosis-related proteins were associated with TMT-induced bradycardia. | researchgate.netjst.go.jp |

| TMT-induced apoptosis is associated with the upregulation of iNOS and Bax. | Immortalized hippocampal neuronal cell line (HT-22) | Excessive ROS generation initiated the apoptotic cell death by upregulating iNOS and increasing Bax expression. | nih.gov |

| TMT impairs autophagic flux by inhibiting lysosomal function. | Neuro-2a cells | KIF5A-dependent axonal transport deficiency was identified as a key mechanism in TMT-impaired autophagic flux. | tandfonline.comtandfonline.com |

| Autophagy inhibitors enhanced TMT neurotoxicity, while autophagy activators were neuroprotective. | Neuronal cultures | A functional autophagic pathway is important for protecting against TMT toxicity. | nih.gov |

| TMT induces both apoptosis and necrosis. | Human dopaminergic neuroblastoma SH-SY5Y cells | TMT neurotoxicity involves LOX- and COX-2-mediated apoptosis, partly via necrosis and autophagy. | mdpi.com |

Altered Gene and Protein Expression

The neurotoxic effects of trimethyltin (TMT) compounds, including this compound, are associated with significant alterations in the expression of a wide array of genes and proteins within the central nervous system. These changes are pivotal in mediating the pathological processes of neuronal damage, inflammation, and cell death characteristic of TMT-induced neurotoxicity.

Neural Cell Adhesion Molecule (NCAM)

Exposure to trimethyltin has been shown to decrease the expression of the neural cell adhesion molecule (NCAM), particularly its polysialylated form (PSA-NCAM), in the hippocampus. regulations.govnih.gov NCAM is a glycoprotein (B1211001) crucial for cell-cell adhesion, neurite outgrowth, synaptic plasticity, and memory formation. wikipedia.org Studies in mice have demonstrated a dose-dependent reduction in hippocampal PSA-NCAM following TMT administration. nih.gov This decrease is directly linked to impairments in spatial learning. Research indicates that while learning activities typically elevate PSA-NCAM levels, TMT exposure blocks this increase, correlating with observed deficits in acquiring and consolidating spatial memory. nih.gov However, these effects on both learning and PSA-NCAM expression appear to be transient and can recover over time. nih.gov

Table 1: Effect of Trimethyltin on NCAM Expression and Learning

| Experimental Model | TMT Effect on NCAM | Associated Outcome | Citation |

|---|---|---|---|

| Male BALB/c mice | Decreased hippocampal PSA-NCAM | Impaired spatial learning and memory | nih.gov |

| Mice | Depressed NCAM levels in the hippocampus | - | regulations.gov |

Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. wikipedia.orgmdpi.com The impact of trimethyltin on BDNF expression is complex, with studies reporting both increases and decreases depending on the experimental context. In some models of TMT-induced neurotoxicity, there is a notable elevation in both the mRNA and protein levels of BDNF in the hippocampus. nih.gov This upregulation is suggested to be part of a spontaneous recovery mechanism, potentially activating pro-survival signaling pathways. nih.govnih.gov Conversely, other research contexts, such as in models of postoperative neurocognitive disorders, have linked cognitive impairment to decreased BDNF expression. nih.gov The selective upregulation of BDNF has been identified as a protective mechanism against TMT-induced neurodegeneration in certain experimental settings. researchgate.netmdpi.com

PI3K/Akt and ERK Activation

The phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways are key signaling cascades involved in cell survival, proliferation, and differentiation. Trimethyltin exposure significantly modulates these pathways. Some studies show that TMT intoxication leads to a decrease in the phosphorylation of Akt (p-Akt), indicating reduced activity of this pro-survival pathway. mdpi.com In contrast, TMT has been shown to increase the phosphorylation of ERK (p-ERK). mdpi.com

However, the role of ERK activation in TMT neurotoxicity is debated. While some research suggests that ERK activation may contribute to neuronal cell death nih.gov, other studies indicate it could be a protective response. For instance, BDNF-mediated neuroprotection against TMT toxicity has been shown to depend on the activation of the ERK signaling pathway. nih.gov Furthermore, the activation of both PI3K/Akt and ERK1/2, triggered by BDNF, has been shown to attenuate TMT-induced neurotoxicity. nih.gov This suggests a complex, context-dependent role for these signaling pathways in the response to trimethyltin.

Table 2: Modulation of PI3K/Akt and ERK Signaling by Trimethyltin

| Signaling Molecule | Effect of TMT Exposure | Experimental Context | Citation |

|---|---|---|---|

| p-Akt | Decreased phosphorylation | Rat hippocampus | mdpi.com |

| p-ERK | Increased phosphorylation | Rat hippocampus | mdpi.com |

| p-ERK1/2 | Increased expression | Mouse hippocampus | nih.gov |

| PI3K/Akt & ERK1/2 | Activation attenuates neurotoxicity | BDNF overexpression model | nih.gov |

Purinergic Signaling Components

Trimethyltin intoxication induces significant changes in purinergic signaling, a crucial communication system in the brain involving molecules like ATP and adenosine (B11128). In rat models of TMT-induced neurodegeneration, there is an altered expression of purinergic receptors on glial cells. researchgate.net Specifically, an increase in astrocytic P2Y1 and A2A receptors in the hippocampus has been observed. researchgate.net This shift in receptor expression is believed to alter the balance of purinergic signaling towards a state that promotes inflammation and excitotoxicity, thereby contributing to the neurodegenerative process. researchgate.net These findings highlight the role of neuron-astrocyte communication via purinergic signaling in the pathology of TMT toxicity.

Inflammatory Mediators (e.g., IL-1β, IL-6, TNF-α, IL-10)

Table 3: Trimethyltin-Induced Expression of Inflammatory Mediators

| Inflammatory Mediator | Change in Expression | Cell/Tissue Type | Citation |

|---|---|---|---|

| IL-1β | Increased | Mouse hippocampus, BV-2 microglia, primary astrocytes | researchgate.netresearchgate.netnih.gov |

| IL-6 | Increased | Mouse hippocampus, BV-2 microglia, primary astrocytes | researchgate.netresearchgate.netnih.gov |

| TNF-α | Increased | Mouse hippocampus, BV-2 microglia, primary astrocytes | researchgate.netresearchgate.netnih.gov |

| IL-10 | Increased / Decreased | Hippocampal tissue / Primary astrocytes | researchgate.netresearchgate.netnih.gov |

p53 and PUMA Gene Expression

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to various cellular stressors. nih.gov One of the key downstream targets of p53 is the PUMA (p53 upregulated modulator of apoptosis) gene, which encodes for a pro-apoptotic protein belonging to the Bcl-2 family. nih.govwikipedia.org The expression of PUMA is regulated by p53, and its induction is a critical step in both p53-dependent and -independent apoptotic pathways. wikipedia.org

Upon activation by stimuli such as DNA damage or neurotoxins, p53 can increase the expression of PUMA. wikipedia.org The PUMA protein then translocates to the mitochondria, where it interacts with anti-apoptotic Bcl-2 family members. This interaction leads to the release of cytochrome c, which in turn activates the caspase cascade and ultimately results in programmed cell death. nih.gov Studies have shown that inhibiting PUMA expression can reduce the apoptotic response mediated by p53. nih.gov Therefore, the p53-PUMA pathway represents a significant mechanism through which cellular damage can lead to apoptosis.

c-Jun N-terminal kinase (JNK) and Protein Kinase C (PKC) Pathways

The c-Jun N-terminal kinase (JNK) and Protein Kinase C (PKC) pathways are key signaling cascades involved in cellular responses to stress. Research has shown that organotin compounds can activate mitogen-activated protein kinases (MAPKs), including JNK. researchgate.net For instance, tributyltin has been demonstrated to be a potent activator of the ERK, JNK, and p38 MAPK pathways. researchgate.net This activation is dependent on the mobilization of intracellular calcium. researchgate.net

PKC is a family of protein kinases that are activated by various stimuli and are implicated in diverse cellular processes. sdbonline.org Protein Kinase D (PKD), a downstream effector of PKC, has been shown to interact directly with JNK. nih.gov This interaction is dependent on the phosphorylation of PKD's activation loop and can modulate JNK's ability to phosphorylate its targets, such as c-Jun. nih.gov This suggests a complex interplay between the PKC and JNK signaling pathways in response to cellular stressors.

Nuclear Factor kappa B (NF-κB) Signaling

Nuclear Factor kappa B (NF-κB) is a family of transcription factors that play a pivotal role in regulating immune and inflammatory responses, as well as cell survival. wikipedia.orggenome.jp NF-κB is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by various signals, including stress and cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. wikipedia.orggenome.jp This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. wikipedia.org

Dysregulation of NF-κB signaling has been implicated in a variety of diseases, including cancer and inflammatory disorders. wikipedia.org The activation of NF-κB can be triggered by a wide range of stimuli, such as inflammatory cytokines, oxidative stress, and infections. mdpi.com The pathway is a critical component of the cellular response to pathogenic stimuli and plays a key role in orchestrating immune cell function. mdpi.com

Sonic Hedgehog (Shh) and GSK-3β Signaling Pathways

The Sonic Hedgehog (Shh) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β) signaling pathways are crucial for various cellular processes, including development and cell survival. Research has indicated that trimethyltin (TMT) can impact these pathways. Studies have shown that TMT treatment can lead to a decrease in phosphorylated GSK-3β and inhibit the Shh signaling pathway in mouse neuro-2a (N2a) cells. nih.govnih.gov

The Shh signaling pathway's activity in regulating gene expression is controlled by the Gli family of transcription factors, which are in turn regulated by GSK-3. nih.gov Inhibition of the Shh pathway has been linked to increased apoptosis. nih.govnih.gov Conversely, activation of the Shh pathway can have a protective effect against TMT-induced apoptosis. nih.govnih.gov

Acetylcholinesterase (AChE) Activity

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). bosterbio.com Changes in AChE activity can have significant implications for neuronal function and have been associated with neurodegenerative conditions. bosterbio.com

Exposure to trimethyltin (TMT) has been shown to affect AChE activity. Studies have reported that TMT administration can lead to a significant increase in AChE activity in the brain tissues of mice. researchgate.net Specifically, TMT exposure has been found to enhance AChE staining in the dentate gyrus of the hippocampus in rats. nih.gov This increase in AChE activity is thought to be a contributing factor to the learning and memory impairments observed following TMT exposure. researchgate.netnih.gov

Tau Phosphorylation and Amyloid-Beta Accumulation

The accumulation of amyloid-beta (Aβ) peptides into extracellular plaques and the hyperphosphorylation of tau protein, leading to the formation of intracellular neurofibrillary tangles, are hallmark pathological features of Alzheimer's disease. aginganddisease.orgscielo.br

Aβ accumulation is considered a critical early event in the disease cascade. aginganddisease.org The processing of amyloid precursor protein (APP) by β- and γ-secretases leads to the production of Aβ peptides, which can then aggregate. aginganddisease.org This accumulation of Aβ can, in turn, promote the hyperphosphorylation of tau protein. nih.gov Phosphorylated tau detaches from microtubules, disrupting their stability and leading to impaired axonal transport and, ultimately, neuronal dysfunction and death. nih.gov Evidence suggests that phosphorylated Aβ itself can act as a seed, promoting the aggregation of more Aβ and increasing its toxicity. aging-us.com

Presenilin-1

Presenilin-1 (PSEN1) is a critical component of the γ-secretase complex, an enzyme responsible for the cleavage of several transmembrane proteins, including the amyloid precursor protein (APP). orpha.net Mutations in the PSEN1 gene are the most common cause of early-onset familial Alzheimer's disease. aginganddisease.org

These mutations can alter the activity of γ-secretase, leading to an increased production of the more aggregation-prone form of amyloid-beta, Aβ42. aginganddisease.org This shift in Aβ production is a key factor in the early deposition of amyloid plaques. While some studies have investigated the effect of interventions on the presenilin gene in trimethyltin-induced models of Alzheimer's in rats, the results have not shown a significant effect on presenilin levels. jeoct.com

Synaptophysin (SYP) and Ubiquitin-ligating enzyme Siah-1

Recent research has shed light on the roles of Synaptophysin (SYP) and the E3 ubiquitin-protein ligase Siah-1 in the neurotoxic effects of trimethyltin (TMT). researchgate.net Studies have shown that TMT exposure leads to a decrease in the expression of SYP in the hippocampus and cortex of mice, which is indicative of synaptic damage. researchgate.netresearchgate.net Concurrently, TMT increases the levels of Siah-1. researchgate.netresearchgate.net Siah-1 is known to be involved in pathways leading to apoptosis and cell cycle arrest. nih.gov It functions by targeting specific proteins for degradation. nih.gov The inverse relationship observed between SYP and Siah-1 levels following TMT treatment suggests a potential mechanistic link where increased Siah-1 may contribute to the degradation of synaptic components like SYP, leading to neuronal dysfunction and learning and memory impairment. researchgate.netresearchgate.net

Circulating MicroRNAs (e.g., miR-9, miR-384-5p) as Biomarkers*

Circulating microRNAs (miRNAs) have emerged as promising, minimally invasive biomarkers for detecting trimethyltin (TMT)-induced neurotoxicity. nih.govnih.gov Specifically, the nervous system-enriched miR-9* and the hippocampus-enriched miR-384-5p have been identified as potential indicators in serum. nih.govnih.govwur.nl

In studies involving rats administered TMT, serum levels of miR-9* and miR-384-5p were found to be elevated. nih.gov These elevations corresponded with the histopathological observation of neural cell death and glial reactions in the brain, particularly the hippocampus. nih.gov Interestingly, the levels of these miRNAs were not altered within the hippocampus itself, suggesting their utility as circulating biomarkers rather than direct indicators of tissue-level changes. nih.gov The increase in these specific miRNAs in the serum is thought to coincide with the progression of neuronal cell death, making them valuable for monitoring the neurotoxic effects of TMT. nih.gov The stability of miRNAs in circulation and their tissue-specific expression patterns underscore their potential as reliable toxicological biomarkers. nih.govaginganddisease.org

Metabolic Alterations and Energy Metabolism Disorder

Trimethyltin (TMT) is recognized as a potent metabolic inhibitor that significantly disrupts energy metabolism within the brain, a key factor in its neurotoxicity. researchgate.net Exposure to TMT leads to a widespread reduction in energy metabolism across various brain regions. researchgate.net This disruption is closely linked to the neurological symptoms observed in "TMT syndrome," such as tremors, seizures, and memory deficits. researchgate.net

Glucose Metabolism and Neuronal ATP Synthesis

Glucose is the primary energy source for the adult brain, and its metabolism is crucial for generating adenosine triphosphate (ATP), the main energy currency of the cell. researchgate.netfrontiersin.orgmdpi.com TMT has been shown to inhibit mitochondrial ATP synthesis and disrupt the oxidative phosphorylation process. researchgate.netuu.nl This impairment of neuronal ATP synthesis is a central mechanism of TMT's neurotoxicity. researchgate.net The brain's high demand for energy makes it particularly vulnerable to disruptions in glucose metabolism and ATP production. mdpi.comfrontiersin.org TMT exposure leads to decreased glucose uptake in various brain tissues in rats, which directly impacts the energy supply to neurons and contributes to neuronal damage. researchgate.net

Glutathione (B108866) Homeostasis

Glutathione (GSH) is a critical antioxidant that plays a key role in protecting cells from oxidative stress. researchgate.netnih.gov Trimethyltin (TMT) exposure has been shown to disrupt glutathione homeostasis, leading to increased oxidative stress in the brain. researchgate.netnih.govnih.gov Studies in rats have demonstrated that TMT administration results in a significant increase in reactive oxygen species (ROS), lipid peroxidation, and protein oxidation. researchgate.netnih.gov This is accompanied by an inability of the glutathione system to adequately respond to the oxidative challenge, resulting in an imbalanced redox state. researchgate.netnih.gov The initial oxidative burden caused by TMT is considered a potential trigger for subsequent events like seizures and prolonged disruption of glutathione homeostasis, ultimately leading to neuronal degeneration. nih.gov The impairment of the endogenous glutathione system is a significant factor contributing to the death of neurons, particularly in the hippocampus. researchgate.netnih.gov

Animal and Cellular Models of this compound Neurotoxicity

To investigate the mechanisms of trimethyltin (TMT) neurotoxicity, researchers utilize various in vivo and in vitro models. These models are instrumental in understanding the pathological changes and behavioral deficits induced by TMT exposure.

In Vivo Models

Rodent models, particularly rats and mice, are extensively used to study the neurotoxic effects of trimethyltin (TMT). mdpi.comresearchgate.netbiomolther.orgmdpi.com Administration of TMT to these animals replicates many of the features observed in human exposure, providing a valuable tool for mechanistic studies. researchgate.net

Mouse Models: Mice are also a common model for studying TMT-induced neurodegeneration. researchgate.netmdpi.comresearchgate.net Similar to rats, mice exposed to TMT exhibit severe hippocampal damage and consequent behavioral alterations, including ataxia, aggression, and seizures. researchgate.net The pattern of hippocampal damage and the resulting seizure behavior in mice make this a useful model for investigating neurodegenerative processes. researchgate.net Studies in mice have shown that TMT induces neuronal loss, particularly in the hippocampus, and activates microglia and astrocytes, indicating a significant neuroinflammatory response. mdpi.comnih.gov

The table below summarizes key findings from in vivo studies using rat and mouse models of trimethyltin neurotoxicity.

| Model Organism | Key Pathological Findings | Key Behavioral Findings | Reference |

| Rat | Delayed and progressive neuronal loss in hippocampus (CA1 & CA3). mdpi.combiomolther.org Reactive astrocytosis and neuroinflammation. biomolther.org Hippocampal atrophy and ventricular enlargement. nih.gov Altered brain metabolite levels (↓NAA, ↓Glutamate, ↑myo-inositol). nih.gov | "TMT syndrome": tremors, hyperactivity, aggression, seizures. researchgate.netbiomolther.org Impaired learning and cognitive function. biomolther.org | mdpi.comresearchgate.netbiomolther.orgnih.gov |

| Mouse | Selective neuronal damage in the hippocampus. researchgate.netmdpi.com Massive activation of microglia and astrocytes. mdpi.comnih.gov | Ataxia, aggression, tail mutilation, vocalization, seizures. researchgate.net | researchgate.netmdpi.comnih.gov |

Rodent Models (Rats, Mice, Hamsters, Gerbils)

The neurotoxic effects of trimethyltin (TMT) compounds, including this compound, have been extensively studied using various rodent models. These models are crucial for understanding the pathological processes that mirror those seen in humans exposed to this toxicant. architalbiol.org Rats, in particular, have been the most widely used species in TMT research, with studies dating back several decades. architalbiol.org

Acute TMT neurotoxicity in rodents shows parallels to human exposure in both behavioral and neuropathological outcomes. architalbiol.org However, significant differences exist between rodent species in their sensitivity and the specific presentation of neurotoxicity. For instance, rats and mice exhibit distinct patterns of neurodegeneration in the hippocampus. In rats, TMT primarily targets the pyramidal cells in the CA1 and CA3 regions, while in mice, the granule cells of the dentate gyrus (DG) are most affected. architalbiol.org This variation is thought to be linked to differences in susceptibility to seizure-induced brain damage, a common consequence of TMT exposure. architalbiol.org

The "trimethyltin syndrome" observed in rats encompasses a range of behavioral changes, including hyperactivity, tremors, seizures, learning and memory deficits, tail mutilation, and aggression, which typically manifest a few days after exposure. architalbiol.org These symptoms are often dose-dependent. nih.gov Neonatal rats exposed to trimethyltin hydroxide (B78521) have been observed to develop spontaneous tremors and seizures and exhibit reactivity to noise, but without the aggressive behavior seen in adults. cdc.gov

Mice also display TMT-induced neurotoxicity, but as mentioned, the primary site of damage is the dentate gyrus. architalbiol.org This species-specific difference is important when extrapolating findings to human neurotoxicity. The use of different rodent models allows researchers to investigate various facets of TMT-induced neurodegeneration and its functional consequences. architalbiol.org

Behavioral and Cognitive Impairment Assessments

This compound exposure in rodents leads to a range of behavioral and cognitive deficits, which are assessed through various standardized tests. mdpi.com These assessments are critical for correlating the histopathological damage with functional impairments.

A hallmark of trimethyltin neurotoxicity is the impairment of learning and memory. architalbiol.orgbiomolther.org Rodent models consistently demonstrate significant deficits in tasks that rely on hippocampal function. semanticscholar.org

Commonly used assessments for learning and memory include:

Morris Water Maze: This test evaluates spatial learning and memory. nih.govmdpi.com TMT-treated rats typically show increased latency to find a hidden platform, indicating impaired spatial learning. biomolther.org

Passive Avoidance Test: This task assesses fear-motivated memory. nih.gov Rodents exposed to TMT often exhibit a reduced latency to enter a chamber where they previously received a foot shock, demonstrating memory impairment.

T-Maze and Y-Maze: These mazes are used to evaluate spatial working memory and alternation behavior. nih.govresearchgate.net TMT-treated animals often show deficits in these tasks.

Radial Arm Maze: This maze is used to assess both working and reference memory. semanticscholar.org

Studies have shown that TMT-induced memory impairment is associated with decreased expression of crucial proteins like brain-derived neurotrophic factor (BDNF) and cAMP-response element-binding protein (CREB) in the hippocampus. biomolther.org

Increased aggression and hyperirritability are prominent behavioral changes observed in rodents following trimethyltin exposure. architalbiol.orgbiomolther.org This is a key feature of the "TMT syndrome" in rats. biomolther.org

Open-Field Test: While primarily a measure of locomotor activity and anxiety, this test can also be used to observe aggressive behaviors. biomolther.org Rats injected with TMT show significantly increased aggression scores in an open-field setting. biomolther.org

Resident-Intruder Test: This is a more specific test for aggression where a resident animal's response to an intruder is observed.

The onset of these aggressive behaviors often coincides with the development of hippocampal damage. researchgate.net Adult rats can become highly aggressive and even self-mutilating after several days of TMT exposure. cdc.gov

Seizures and tremors are common neurological symptoms induced by trimethyltin in both humans and experimental animals. mdpi.comresearchgate.net

Observational Scoring: Seizure activity is often quantified using a rating scale that describes the severity of the convulsions. mdpi.com

Electroencephalography (EEG): EEG recordings can be used to directly measure and characterize the electrical seizure activity in the brain.

TMT-induced seizures can have a delayed onset, appearing days after exposure. architalbiol.orgnih.gov The severity of these seizures often correlates with the extent of subsequent hippocampal damage. architalbiol.orgnih.gov In fact, it's suggested that a significant portion of the neuronal damage caused by TMT is a direct result of the seizure activity it provokes. nih.gov Mice exposed to TMT also experience spontaneous seizures. mdpi.com

Ataxia, a lack of voluntary coordination of muscle movements, and sensory neuropathy are also reported consequences of trimethyltin exposure. mdpi.com These symptoms have been documented in both human cases of TMT poisoning and in animal models. nih.gov

Grip Strength Tests: These tests can be used to quantify forelimb and hindlimb strength, which may be affected by neuropathy. cdc.gov

Gait Analysis: Automated systems can analyze an animal's walking pattern to detect abnormalities indicative of ataxia.

Seizures and Tremors

Histopathological Examination of Brain Regions

Histopathological analysis of brain tissue is essential for identifying the specific regions and cell types targeted by this compound. This examination reveals the cellular and structural basis for the observed behavioral and cognitive impairments.

The primary target of TMT in the brain is the limbic system, with the hippocampus being particularly vulnerable. biomolther.orgmdpi.comresearchgate.net

Neuronal Loss: A consistent finding is the significant loss of pyramidal neurons in the CA1 and CA3 subfields of the hippocampus in rats. nih.govbiomolther.org In mice, the dentate gyrus is the main area of neuronal loss. architalbiol.org This neuronal death is often delayed, becoming prominent several days to weeks after TMT administration. mdpi.com

Neuronal Damage Markers: Staining techniques can identify degenerating neurons. For example, Fluoro-Jade B staining is used to label dying neurons. nih.gov

Other brain regions that can be affected by TMT include the amygdala and entorhinal cortex. semanticscholar.org The pattern of neuronal damage, particularly the selective vulnerability of hippocampal neurons, makes TMT a valuable tool for studying mechanisms of neurodegeneration. mdpi.com

Table of Findings from Rodent Studies on this compound Neurotoxicity

Table of Chemical Compounds

Application as an Alzheimer's Disease Model

The neurotoxicant trimethyltin (TMT) is utilized to create animal models that exhibit features of neurodegenerative conditions like Alzheimer's disease. mdpi.com TMT intoxication in rodents leads to the degeneration of pyramidal neurons in the hippocampus, a key brain region for memory. mdpi.commdpi.com This neuronal loss, particularly in the CA1 and CA3 regions, mimics some of the pathological changes seen in Alzheimer's disease. imrpress.commdpi.combiomolther.org The resulting cognitive deficits, including memory impairment and learning difficulties, further establish the TMT-induced model as a relevant tool for studying the disease. mdpi.combiomolther.org

The behavioral alterations observed in TMT-treated animals, such as aggression and seizures, are also associated with the "TMT syndrome" and are linked to the significant neuronal degeneration in the limbic system, especially the hippocampus. biomolther.org These models are valuable for investigating the mechanisms of neuronal injury and for testing potential therapeutic interventions for neurodegenerative disorders. researchgate.netimrpress.com

Neurogenesis Studies in TMT-Induced Models

A notable consequence of trimethyltin-induced neuronal damage in the hippocampus is the subsequent stimulation of neurogenesis, the process of generating new neurons. nih.govoatext.com Specifically, following the acute loss of dentate granule neurons caused by TMT, there is a marked increase in the proliferation of progenitor cells within the subgranular layer of the dentate gyrus. nih.gov

This regenerative response is characterized by the increased expression of neurogenesis markers such as nestin and doublecortin. nih.gov In young mice, this burst of neurogenesis can be substantial enough to repopulate the damaged dentate region within weeks. nih.gov This makes the TMT-induced injury model a useful system for studying the mechanisms of neurodegeneration and the subsequent regenerative processes, including the influence of inflammatory factors and glial cell interactions on neurogenesis. nih.govnih.gov

Developmental Toxicity Studies

Studies have shown that exposure to trimethyltin compounds during development can lead to lasting neurological effects. For instance, a single intraperitoneal injection of trimethyltin hydroxide in rat pups resulted in reduced growth and impaired motor coordination later in life. cdc.gov While specific studies focusing solely on the developmental toxicity of this compound are limited, the known neurotoxic properties of trimethyltin compounds raise concerns about potential adverse effects on the developing nervous system. nj.gov Further research is needed to fully understand the developmental neurotoxicity of this compound.

In Vitro Cellular Models

In vitro models are crucial for dissecting the cellular and molecular mechanisms of this compound's neurotoxicity. These models allow for controlled experiments on specific cell types, providing insights that are often difficult to obtain from more complex in vivo systems.

Neuronal Cell Cultures (e.g., Cerebellar Granule Cells, Hippocampal Neurons, Neuro-2a Cells, SH-SY5Y Cells)

Primary neuronal cultures and neuronal cell lines are widely used to investigate the direct effects of this compound on neurons.

Cerebellar Granule Cells: Studies using cerebellar granule cells have shown that TMT can induce both apoptosis (programmed cell death) and necrosis (cell injury leading to death) in a concentration-dependent manner. oup.comnih.gov Low concentrations of TMT primarily trigger apoptosis, a process linked to the generation of reactive oxygen species (ROS) and the activation of protein kinase C (PKC). oup.comnih.gov Higher concentrations lead to necrosis, which involves glutamate receptor activation. oup.comnih.gov

Hippocampal Neurons: Primary hippocampal neurons are highly sensitive to TMT. nih.govsemanticscholar.org TMT exposure can depress the activity of CA1 pyramidal cells by reducing synaptic transmission. nih.gov In co-cultures of hippocampal neurons and microglia, TMT-induced neuronal death is exacerbated, highlighting the role of neuroinflammation in its toxicity. nih.gov

Neuro-2a Cells: While specific data on this compound and Neuro-2a cells is not detailed in the provided context, this cell line is a common model for studying neuronal development and toxicity.

SH-SY5Y Cells: The human neuroblastoma cell line SH-SY5Y is another important model for studying TMT neurotoxicity. Research has shown that TMT can induce both caspase-dependent apoptosis and calcium-dependent necrosis in these cells. nih.gov The toxicity is linked to oxidative stress and neuroinflammation, and inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) have been shown to offer protection. nih.gov

| Cell Type | Key Findings in TMT Studies | Mechanisms Implicated |

|---|---|---|

| Cerebellar Granule Cells | Induces apoptosis at low concentrations and necrosis at high concentrations. oup.comnih.gov | Oxidative stress, Protein Kinase C activation, Glutamate receptor activation. oup.comnih.gov |

| Hippocampal Neurons | Depresses synaptic transmission and is highly sensitive to TMT-induced cell death, which is enhanced by microglia. nih.govnih.gov | Postsynaptic depression, Neuroinflammation. nih.govnih.gov |

| SH-SY5Y Cells | Causes caspase-dependent apoptosis and calcium-dependent necrosis. nih.gov | Oxidative stress, Neuroinflammation, COX-2 and LOX pathways. nih.gov |

Glial Cell Cultures (Astrocytes, Microglia, RAW 264.7 Macrophages)

Glial cells, including astrocytes and microglia, play a critical role in the neurotoxic effects of this compound.